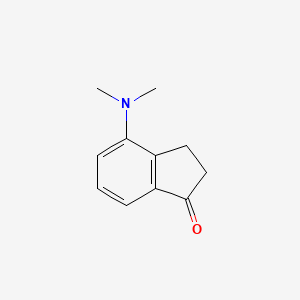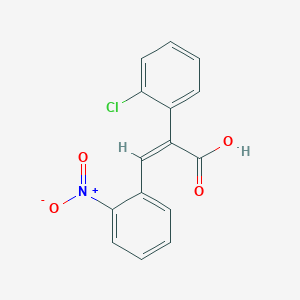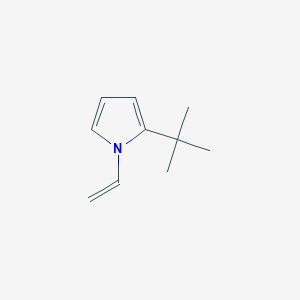
1H-Pyrrole, 2-(1,1-dimethylethyl)-1-ethenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole, 2-(1,1-dimethylethyl)-1-ethenyl- is a heterocyclic organic compound with the molecular formula C8H13N. It is a derivative of pyrrole, characterized by the presence of a tert-butyl group at the second position and a vinyl group at the first position of the pyrrole ring.
Preparation Methods
The synthesis of 1H-Pyrrole, 2-(1,1-dimethylethyl)-1-ethenyl- can be achieved through several synthetic routes. One common method involves the reaction of pyrrole with tert-butyl chloride in the presence of a strong base, such as sodium hydride, to introduce the tert-butyl group. The vinyl group can be introduced through a subsequent reaction with vinyl magnesium bromide under appropriate conditions .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1H-Pyrrole, 2-(1,1-dimethylethyl)-1-ethenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrrole derivatives.
Substitution: Electrophilic substitution reactions are common for this compound, where the tert-butyl and vinyl groups can be substituted with other functional groups using reagents like halogens or alkylating agents
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole carboxylic acids, while reduction may produce pyrrolidines .
Scientific Research Applications
1H-Pyrrole, 2-(1,1-dimethylethyl)-1-ethenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties
Mechanism of Action
The mechanism of action of 1H-Pyrrole, 2-(1,1-dimethylethyl)-1-ethenyl- involves its interaction with various molecular targets and pathways. In biological systems, it may interact with enzymes, receptors, and other biomolecules, leading to changes in cellular processes. The specific pathways involved depend on the context of its application, such as its role as an antimicrobial agent or a pharmaceutical intermediate .
Comparison with Similar Compounds
1H-Pyrrole, 2-(1,1-dimethylethyl)-1-ethenyl- can be compared with other similar compounds, such as:
1H-Pyrrole, 2,5-dimethyl-: This compound has two methyl groups at the second and fifth positions of the pyrrole ring.
1H-Pyrrole, 2-(1,1-dimethylethyl)-:
The uniqueness of 1H-Pyrrole, 2-(1,1-dimethylethyl)-1-ethenyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrrole derivatives .
Properties
CAS No. |
57807-52-0 |
|---|---|
Molecular Formula |
C10H15N |
Molecular Weight |
149.23 g/mol |
IUPAC Name |
2-tert-butyl-1-ethenylpyrrole |
InChI |
InChI=1S/C10H15N/c1-5-11-8-6-7-9(11)10(2,3)4/h5-8H,1H2,2-4H3 |
InChI Key |
LCWVCROAKBNWCX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CN1C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



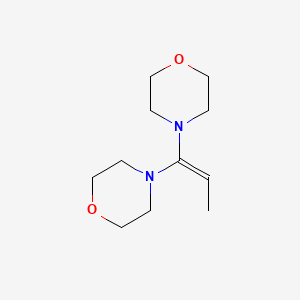
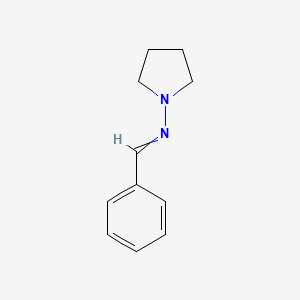
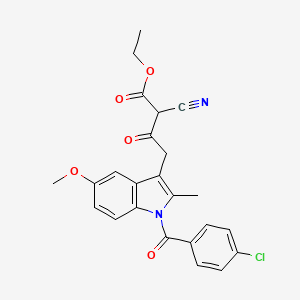

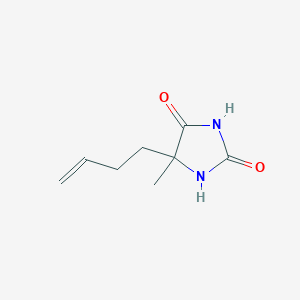
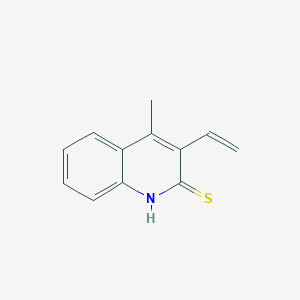
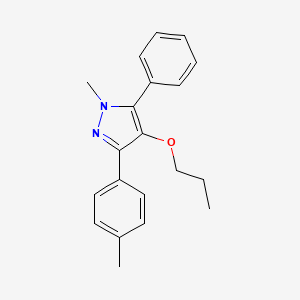
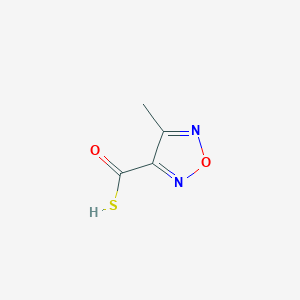

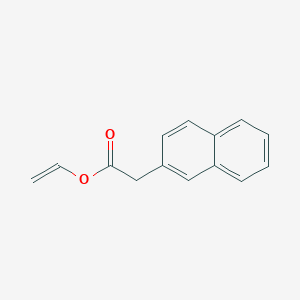
![Methyltris[(oxiran-2-yl)methoxy]silane](/img/structure/B14619796.png)
